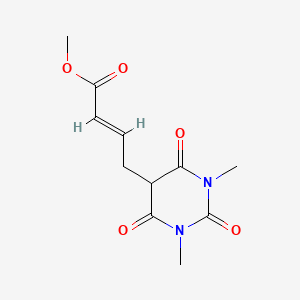

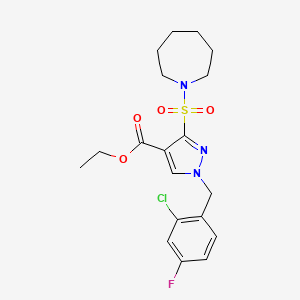

methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate, also known as Methylglyoxal-bis-guanylhydrazone (MGBG), is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. MGBG belongs to the class of guanylhydrazones and is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). This enzyme is involved in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. Inhibition of AdoMetDC leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and induction of apoptosis.

Applications De Recherche Scientifique

Organic Synthesis Applications

The compound demonstrates significant reactivity in organic synthesis, serving as a versatile reagent in constructing polyfunctional heterocyclic systems. It has been employed in the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other multifunctional compounds, showcasing its utility in generating complex molecular structures with potential biological activity (Pizzioli et al., 1998).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to study dimerization processes through hydrogen bonding. The study highlights its role in forming stable dimers in solid-state as well as in solution, contributing to the understanding of molecular self-assembly mechanisms and the design of supramolecular structures (Beijer et al., 1998).

Heterocyclic Compound Development

The compound's ability to undergo various cyclocondensation reactions has been harnessed to develop novel heterocyclic compounds. For example, its reactions with urea and other nitrogen sources have led to the synthesis of diverse pyrimidinones with potential pharmaceutical applications (Bonacorso et al., 2003). Additionally, its involvement in [4 + 2] annulation reactions has been explored to synthesize tetrahydropyridines, further underscoring its utility in the efficient construction of nitrogen-containing rings (Zhu et al., 2003).

Propriétés

IUPAC Name |

methyl (E)-4-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-12-9(15)7(5-4-6-8(14)18-3)10(16)13(2)11(12)17/h4,6-7H,5H2,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKUQFXFJVJUSO-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CC=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B2907281.png)

![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907282.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2907285.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)

![1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone](/img/structure/B2907289.png)

![2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2907300.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)